molecular formula C10H14O4S2 B14548153 Dimethyl (1,3-dithiepan-2-ylidene)propanedioate CAS No. 62280-79-9

Dimethyl (1,3-dithiepan-2-ylidene)propanedioate

Cat. No.: B14548153
CAS No.: 62280-79-9
M. Wt: 262.4 g/mol
InChI Key: UPRUMYQKRKLRCT-UHFFFAOYSA-N
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Description

Dimethyl (1,3-dithiepan-2-ylidene)propanedioate is an organic compound characterized by the presence of a seven-membered ring containing two sulfur atoms and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1,3-dithiepan-2-ylidene)propanedioate typically involves the reaction of malonic acid derivatives with sulfur-containing reagents under controlled conditions. One common method includes the condensation of dimethyl malonate with 1,3-dithiepan-2-one in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1,3-dithiepan-2-ylidene)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.

    Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Dimethyl (1,3-dithiepan-2-ylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Dimethyl (1,3-dithiepan-2-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form strong interactions with metal ions and other electrophilic species, influencing various biochemical processes. Additionally, the ester functional group can undergo hydrolysis, releasing active intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl (1,3-dithiepan-2-ylidene)propanedioate: A structurally similar compound with ethyl ester groups instead of methyl.

    Dimethyl (1,3-dithiolane-2-ylidene)propanedioate: Contains a five-membered ring with two sulfur atoms, differing in ring size.

Uniqueness

Dimethyl (1,3-dithiepan-2-ylidene)propanedioate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

62280-79-9

Molecular Formula

C10H14O4S2

Molecular Weight

262.4 g/mol

IUPAC Name

dimethyl 2-(1,3-dithiepan-2-ylidene)propanedioate

InChI

InChI=1S/C10H14O4S2/c1-13-8(11)7(9(12)14-2)10-15-5-3-4-6-16-10/h3-6H2,1-2H3

InChI Key

UPRUMYQKRKLRCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1SCCCCS1)C(=O)OC

Origin of Product

United States

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